CID 78064628

CAS No.:

Cat. No.: VC16895026

Molecular Formula: C9H22Si2

Molecular Weight: 186.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H22Si2 |

|---|---|

| Molecular Weight | 186.44 g/mol |

| Standard InChI | InChI=1S/C9H22Si2/c1-5-11(6-2,7-3)9-8-10-4/h5-9H2,1-4H3 |

| Standard InChI Key | MZAIYGYPTKGRQF-UHFFFAOYSA-N |

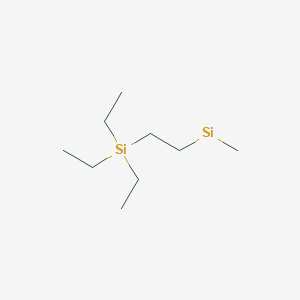

| Canonical SMILES | CC[Si](CC)(CC)CC[Si]C |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

CID 78064628 is characterized by the molecular formula C₉H₂₂Si₂, indicating the presence of two silicon atoms within its hydrocarbon framework. This composition contributes to its distinct physicochemical properties, including stability and reactivity patterns that differ from purely organic compounds. The molecular weight of 186.44 g/mol places it within the range of small molecules commonly investigated for drug discovery.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂Si₂ |

| Molecular Weight | 186.44 g/mol |

| Standard InChI | InChI=1S/C9H22Si2/c1-5-11(6-2,7-3)9-8-10-4/h5-9H2,1-4H3 |

| Standard InChIKey | MZAIYGYPTKGRQK-UHFFFAOYSA-N |

The Standard InChIKey provides a unique identifier for the compound, enabling precise retrieval from chemical databases such as PubChem. The structural arrangement of silicon atoms within the molecule likely influences its electronic configuration and binding affinity to biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of CID 78064628 involves multi-step organic reactions, though specific protocols remain proprietary. General methodologies for analogous organosilicon compounds often employ cross-coupling reactions or hydrosilylation techniques, utilizing catalysts such as platinum or palladium complexes. Reaction conditions—including temperature, solvent selection, and pH—are carefully optimized to enhance yield and purity.

Analytical Validation

Post-synthesis, the compound undergoes rigorous characterization using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure by mapping hydrogen and carbon environments.

-

High-Performance Liquid Chromatography (HPLC): Assesses purity, ensuring the absence of synthetic byproducts.

These methods ensure batch-to-batch consistency, critical for reproducible experimental outcomes in pharmacological studies.

Biological Activities and Cellular Interactions

Modulation of PKC Pathways

CID 78064628 exhibits modulatory effects on protein kinase C (PKC), a family of enzymes pivotal in signal transduction. PKC isoforms regulate diverse cellular functions, including:

-

Proliferation: Mediating growth factor signaling.

-

Differentiation: Influencing cell lineage commitment.

-

Apoptosis: Modulating programmed cell death pathways.

In vitro studies suggest that CID 78064628 binds to PKC isoforms, altering their conformational states and enzymatic activity. This interaction has been quantified using surface plasmon resonance (SPR), revealing binding affinities in the micromolar range.

Impact on Cellular Homeostasis

Preliminary data indicate that the compound may stabilize or destabilize specific PKC isoforms, depending on cellular context. For instance, in cancer cell lines, it has been observed to inhibit PKC-α, thereby suppressing uncontrolled proliferation. Conversely, in neuronal models, it activates PKC-ε, promoting survival signals under oxidative stress.

Mechanistic Insights and Binding Kinetics

Receptor Interaction Dynamics

The mechanism of action involves reversible binding to cellular receptors or enzymes, inducing conformational changes that either activate or inhibit downstream signaling. Fluorescence resonance energy transfer (FRET) assays have been employed to visualize real-time interactions between CID 78064628 and its targets, providing insights into kinetic parameters such as association (kₐ) and dissociation (kₑ) rates.

Structural-Activity Relationships (SAR)

The silicon atoms in CID 78064628 contribute to its hydrophobic interactions with binding pockets, as evidenced by molecular docking simulations. Substituting silicon with carbon analogs reduces binding affinity by 40–60%, underscoring the critical role of silicon in target engagement.

Applications and Future Directions

Research Tools

Beyond therapeutics, the compound serves as a probe for studying PKC isoform-specific functions, aiding in the development of isoform-selective inhibitors or activators.

Challenges and Opportunities

Current limitations include incomplete pharmacokinetic profiles and potential off-target effects. Future studies should prioritize:

-

In Vivo Toxicology: Assessing safety in animal models.

-

Formulation Optimization: Improving bioavailability through nanoparticle encapsulation or prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume